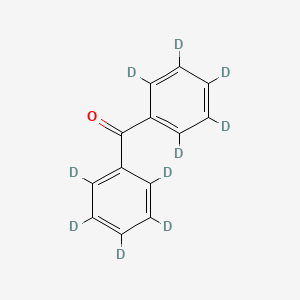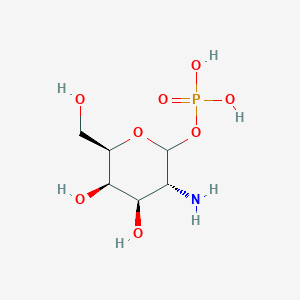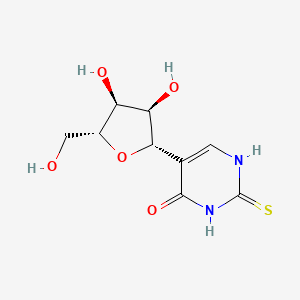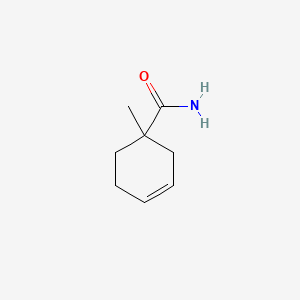![molecular formula C16H17NO2 B1335087 3-(Benzo[1,3]dioxol-5-yl)-3-phenylpropylamin CAS No. 330833-79-9](/img/structure/B1335087.png)
3-(Benzo[1,3]dioxol-5-yl)-3-phenylpropylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine is a chemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a benzodioxole ring fused to a phenylpropylamine structure, which contributes to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.
Formation of the Propylamine Chain:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wirkmechanismus
The mechanism of action of 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole-5-propanal: Similar structure but with an aldehyde group instead of an amine.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains a carboxylic acid group instead of an amine.
Uniqueness
3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine is unique due to its specific combination of a benzodioxole ring and a phenylpropylamine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-3-phenylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c17-9-8-14(12-4-2-1-3-5-12)13-6-7-15-16(10-13)19-11-18-15/h1-7,10,14H,8-9,11,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAENRSAIJLBRNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCN)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90389694 |
Source


|
| Record name | 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330833-79-9 |
Source


|
| Record name | 3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90389694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(1H-Benzo[d]imidazol-6-yl)acetic acid](/img/structure/B1335018.png)
![5-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1335019.png)
![2H,3H,4H,4aH,5H-indeno[1,2-c]pyridazin-3-one](/img/structure/B1335021.png)


![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)

